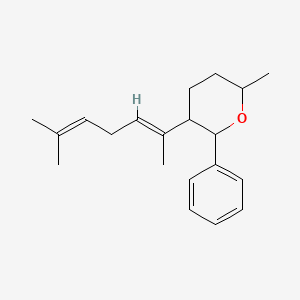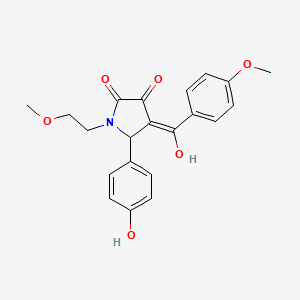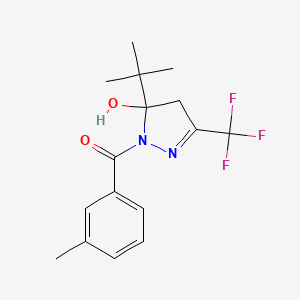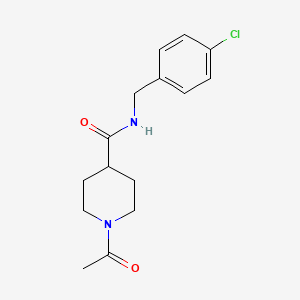
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran, also known as DMHP, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. DMHP is a potent agonist of the cannabinoid receptor CB1, making it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
作用機序
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of this receptor by 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran leads to a variety of physiological effects, including changes in mood, appetite, and pain perception. Additionally, 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Biochemical and Physiological Effects:
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and changes in cellular signaling pathways. These effects are primarily mediated through the activation of the CB1 receptor, which is involved in a variety of physiological processes.
実験室実験の利点と制限
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has several advantages for use in scientific research, including its potency and selectivity for the CB1 receptor. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research involving 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran, including investigations into its potential use in the treatment of pain, inflammation, and addiction. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthetic cannabinoids with improved selectivity and potency may lead to new avenues of research in the field of cannabinoid pharmacology.
合成法
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran can be synthesized through a multistep process involving the reaction of various reagents. One common method involves the reaction of 2,4-pentanedione with 1,5-hexadiene in the presence of sodium ethoxide to form 3-(1,5-dimethyl-1,4-hexadien-1-yl)-2,4-pentanedione. This intermediate is then reacted with phenylmagnesium bromide and methylamine to form 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran.
科学的研究の応用
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been used in a variety of scientific studies, including investigations into the endocannabinoid system, pain management, and addiction. One study found that 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran was effective in reducing neuropathic pain in mice, suggesting its potential use in the development of new pain medications. Additionally, 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been used in studies examining the role of the endocannabinoid system in addiction, with promising results.
特性
IUPAC Name |
6-methyl-3-[(2E)-6-methylhepta-2,5-dien-2-yl]-2-phenyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-15(2)9-8-10-16(3)19-14-13-17(4)21-20(19)18-11-6-5-7-12-18/h5-7,9-12,17,19-20H,8,13-14H2,1-4H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZAFBBSXPONAB-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)C(=CCC=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)/C(=C/CC=C(C)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)
![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)

![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)


![ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5316269.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5316275.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5316283.png)
![2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5316290.png)
![6-methyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one hydrochloride](/img/structure/B5316300.png)

![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5316309.png)
![4-(4-{[2-(4-morpholinyl)ethyl]amino}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)benzamide dihydrochloride](/img/structure/B5316316.png)